![molecular formula C14H15BrClNO5 B1528118 5-Bromo-4-chloro-3-indoxyl-alpha-D-fucopyranoside CAS No. 1301706-80-8](/img/structure/B1528118.png)
5-Bromo-4-chloro-3-indoxyl-alpha-D-fucopyranoside
Overview
Description
5-Bromo-4-chloro-3-indoxyl-alpha-D-fucopyranoside, also known as X-α-D-Glucoside, is a white to off-white microcrystalline powder . It is used as a chromogenic substrate for α-D-glucosidase, yielding a blue precipitate . It is used for the detection of Staphylococcus aureus, and the Bacillus species .
Synthesis Analysis
5-Bromo-4-chloro-3-indoxyl-alpha-D-glucopyranoside was found to be the most suitable synthetic substrate for the demonstration of alpha-D-glucosidases in situ . Using an azoindoxyl procedure with hexazotized pararosaniline or new fuchsine at pH 5 in freeze-dried celloidine-mounted cryostat sections acid alpha-D-glucosidase (EC 3.2.1.20) was .Molecular Structure Analysis
The empirical formula of 5-Bromo-4-chloro-3-indoxyl-alpha-D-fucopyranoside is C14H15BrClNO6 . It has a molecular weight of 408.63 g/mol .Chemical Reactions Analysis
5-Bromo-4-chloro-3-indoxyl-alpha-D-glucopyranoside is a substrate for beta-galactosidase, which cleaves the glycosidic bond to give 5-bromo-4-chloro-3-hydroxy-1H-indole, which immediately dimerises to give an intensely blue product .Physical And Chemical Properties Analysis
5-Bromo-4-chloro-3-indoxyl-alpha-D-fucopyranoside is a white to off-white microcrystalline powder . It is soluble in DMF at 50 mg/mL, clear, colorless to faintly yellow . It should be stored at -20°C .Scientific Research Applications
Screening of Transgenic Plants
This compound is used as an indigogenic substrate for the β-glucuronidase enzyme (GUS) in plants. It helps in screening transgenic plants based on GUS activity, where GUS deesterifies the compound into an indoxyl derivative, resulting in the generation of blue indigotin dye .
Histochemistry and Bacteriology
It serves as a substrate for beta-galactosidase, which cleaves the glycosidic bond to produce an intensely blue product. This reaction is utilized to detect the activity of this enzyme in histochemistry and bacteriology applications .
Immunoblotting and Immunohistochemistry
The compound is employed in immunoblotting and immunohistochemistry, often combined with nitro blue tetrazolium chloride (NBT) for enhanced visualization of the target proteins or cells .
Enzyme Activity Demonstration
It has been identified as a suitable synthetic substrate for demonstrating alpha-D-glucosidases in situ, particularly using an azoindoxyl procedure with hexazotized pararosaniline or new fuchsine at specific pH levels .
Detection of Staphylococcus aureus
5-Bromo-4-chloro-3-indoxyl-alpha-D-fucopyranoside is also used as an α-D-glucosidase substrate to detect Staphylococcus aureus, aiding in the identification and isolation of this bacterium .
Isolation of Enterobacter sakazakii
Additionally, it assists in isolating Enterobacter sakazakii, a significant step in microbiological research and ensuring food safety .
Safety And Hazards
properties
IUPAC Name |
(2R,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrClNO5/c1-5-11(18)12(19)13(20)14(21-5)22-8-4-17-7-3-2-6(15)10(16)9(7)8/h2-5,11-14,17-20H,1H3/t5-,11+,12+,13-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYJTGDNFZJYFN-OOAGIEEUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrClNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-chloro-3-indoxyl-alpha-D-fucopyranoside |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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